2-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chloro group and a hydroxybenzenecarboximidamide moiety. It has been studied for its potential biological activities and its role in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-leishmanial activity .
Mode of Action
Related compounds have shown to induce apoptosis in parasites . This suggests that 2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide might interact with its targets in a way that triggers programmed cell death.
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell survival and death .
Result of Action
Related compounds have shown to induce apoptosis in parasites , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins .
Preparation Methods
The synthesis of 2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
Comparison with Similar Compounds
2-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds such as:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-7-10(8-6-9)16-13(17-18)11-3-1-2-4-12(11)15/h1-8,18H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPWICDBNDGMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)Cl)NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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